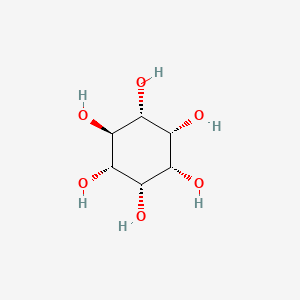

An inositol

Description

Inositol (B14025) Isomers and Their Biological Significance

Inositol exists as nine possible stereoisomers. nih.gov While myo-inositol is the most abundant and biologically significant isomer in many organisms, other isomers also play specific roles. mdpi.comatamankimya.comresearchgate.net The interconversion between some isomers can occur via epimerase enzymes. nih.gov

Myo-Inositol (MI)

Myo-inositol is the most common and widespread inositol isomer in nature, found abundantly in mammalian tissues, higher plants, fungi, and some bacteria. annualreviews.orgatamankimya.com It is a key component of membrane phospholipids (B1166683), particularly phosphatidylinositol, and its phosphorylated derivatives are crucial second messengers in various signal transduction pathways, including those mediated by hormones, neurotransmitters, and growth factors. wikipedia.organnualreviews.orgfrontiersin.org Myo-inositol also plays a role in osmoregulation and acts as a growth factor for certain cells and animals. annualreviews.orgatamankimya.comnih.gov

D-chiro-Inositol (DCI)

D-chiro-inositol is another naturally occurring isomer that is particularly important in insulin (B600854) signaling pathways. nih.govwikipedia.org It is believed to act as a messenger molecule in insulin signal transduction, potentially as part of inositol phosphoglycans. nih.govwikipedia.orgnih.govmdpi.com Research indicates that D-chiro-inositol can modulate ovarian steroidogenesis, promoting androgen synthesis and down-regulating aromatase and estrogen expression in certain ovarian cells, in contrast to myo-inositol's effect of strengthening aromatase and FSH receptor expression. mdpi.com The conversion of myo-inositol to D-chiro-inositol is stimulated by insulin. atamankimya.com

Other Stereoisomers and Their Distribution

Besides myo-inositol and D-chiro-inositol, other naturally occurring stereoisomers include scyllo-inositol, muco-inositol, neo-inositol, L-chiro-inositol, allo-inositol, and epi-inositol. nih.govatamankimya.com cis-inositol is a synthetic isomer not typically found in nature. nih.govwikipedia.org While myo-inositol and scyllo-inositol are the most abundant forms in mammalian cells, representing over 90% of the total inositol content, other isomers like neo-inositol, epi-inositol, and muco-inositol have been detected in various mammalian tissues at lower concentrations. nih.gov Scyllo-inositol has been investigated for its potential in addressing certain neurological conditions. nih.govnih.gov In plants, inositol methyl ethers like D-pinitol are recognized as secondary metabolites that help in coping with environmental stresses. researchgate.net

The distribution and relative abundance of inositol stereoisomers can vary depending on the organism and tissue type. A summary of some naturally occurring isomers and their distribution is presented in the table below:

| Inositol Stereoisomer | Natural Occurrence | Distribution in Mammals |

| myo-Inositol | Widespread (plants, animals, fungi, some bacteria) annualreviews.orgatamankimya.com | Most abundant, various tissues (brain, kidney, etc.) nih.govatamankimya.com |

| D-chiro-Inositol | Nature nih.gov | Detected in various tissues nih.gov |

| scyllo-Inositol | Nature atamankimya.com | Major form after myo-inositol in mammalian cells nih.gov |

| muco-Inositol | Nature atamankimya.com | Detected in some tissues (liver, muscle, blood, brain) nih.gov |

| neo-Inositol | Nature atamankimya.com | Possible presence in bovine brains nih.gov |

| L-chiro-Inositol | Nature atamankimya.com | Detected in some tissues nih.gov |

| epi-Inositol | Nature atamankimya.com | Detected in some tissues (liver, muscle, blood, brain) nih.gov |

| allo-Inositol | Nature atamankimya.com | Less common atamankimya.com |

| cis-Inositol | Synthetic nih.govwikipedia.org | Not naturally occurring nih.gov |

Evolutionary Context of Inositol Derivatives and Functions

The biological significance of inositol and its derivatives has deep evolutionary roots, with evidence suggesting their presence and function in ancient life forms. researchgate.netunl.pt The diverse roles observed today in eukaryotes likely evolved from more limited functions in primordial prokaryotes. researchgate.netnih.gov

Inositol in Primordial Bacteria and Archaea

Current understanding suggests that myo-inositol synthesis likely originated in early Archaea approximately 3500 million years ago. researchgate.netportlandpress.com Many Archaea synthesize inositol and utilize it as a component of diphytanyl membrane phospholipids and as the thermoprotective solute di-L-Ins-1,1'-phosphate, particularly in hyperthermophilic environments. researchgate.netportlandpress.comasm.org

In contrast, few bacteria synthesize or utilize inositol, primarily using it as a carbon source. researchgate.netportlandpress.com Notable exceptions include hyperthermophilic Thermotogales, which also employ di-L-Ins-1,1'-phosphate, and actinomycetes such as Mycobacterium species. researchgate.netportlandpress.com Actinomycetes utilize inositol derivatives in various ways, including mycothiol (B1677580), an inositol-containing thiol involved in intracellular redox regulation, and characteristic phosphatidylinositol-linked surface oligosaccharides. researchgate.netportlandpress.com Bacteria that do synthesize inositol appear to have acquired the necessary enzymes, such as Ins3P synthases, through lateral gene transfer from Archaea. researchgate.netportlandpress.com

Emergence and Ubiquity in Eukaryotic Cells

It is hypothesized that inositol derivatives were introduced into early eukaryotes from Archaea around 2000 million years ago. researchgate.netportlandpress.com Soon after this, eukaryotes established ubiquitous functions for phosphoinositides in membrane trafficking and inositol polyphosphate synthesis. researchgate.netportlandpress.com

All eukaryotic cells utilize inositol in their membrane phosphoinositides, which serve as precursors for various phosphorylated derivatives (polyphosphoinositides) and glycosylphosphatidylinositol (GPI) anchors that attach proteins to the cell surface. unl.ptnih.govportlandpress.com Phosphatidylinositol is ubiquitous in eukaryotes. unl.pt Specific polyphosphoinositides like PtdIns3P and PtdIns(3,5)P2 have ubiquitous roles in regulating membrane trafficking events in all eukaryotes. nih.gov PtdIns(4,5)P2 is also found in all eukaryotes and is involved in numerous functions, including being a target of phospholipase C action, cytoskeletal regulation, and ion channel modulation. unl.ptnih.gov The synthesis and signaling mediated by PtdIns(3,4,5)P3 appear to have evolved later in eukaryotic diversification, particularly in multicellular animals and amoebozoans, approximately 1000 million years ago. researchgate.netportlandpress.comnih.gov

Eukaryotes also produce a range of myo-inositol polyphosphates and pyrophosphate derivatives, many of which have diverse functions, including regulating cellular phosphate (B84403) homeostasis. researchgate.netmdpi.comucl.ac.uk The evolution of inositol phosphate kinase functions has been observed across all domains of life and even in some viruses, highlighting the ancient and widespread importance of inositol phosphorylation. ucl.ac.uk Furthermore, many eukaryotes accumulate diverse inositol derivatives as "compatible solutes" to adapt to environmental stresses like drought, salinity, or heat. researchgate.netportlandpress.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAISMWEOUEBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824 | |

| Record name | myo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | neo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | muco-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chiro-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | allo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | scyllo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epi-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS] | |

| Record name | myo-Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Inositol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2 | |

| Record name | (-)-chiro-Inositol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-chiro-Inositol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydroxycyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6917-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inositol [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neo-inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Muco-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epi-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scyllitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chiro-inositol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | allo-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-chiro-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol [Nonspecific isomer] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006917357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | chiro-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038876992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | scyllo-inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-chiro-Inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 643-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Muco-Inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 643-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Inosite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | myo-Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | myo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | neo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | muco-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chiro-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | allo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | scyllo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epi-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1D-chiro-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Epi-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Muco-Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1L-chiro-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | scyllo-Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LQ63P85IC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GQX5QW03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CIS-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O6Y5O4P9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94176HJ2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MUCO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1Y9F3N15A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R79WV4R10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SCYLLO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VS4X81277 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6452S749 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPI-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4661D3JP8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/587A93P465 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Inositol Metabolism and Biosynthesis

De Novo Inositol (B14025) Biosynthesis Pathways

The primary pathway for the de novo synthesis of myo-inositol begins with a common metabolic intermediate derived from glucose. plos.orgnih.govatamankimya.comnih.govscielo.br

Glucose-6-Phosphate as a Precursor

The biosynthesis of myo-inositol is initiated from D-glucose 6-phosphate (G6P), a key intermediate in glucose metabolism. plos.orgatamankimya.comnih.govscielo.brresearchgate.netnih.gov This conversion represents a branch point from glycolysis, directing glucose carbons towards inositol synthesis.

Role of Inositol-3-Phosphate Synthase (ISYNA1/mINO1)

The rate-limiting step in myo-inositol biosynthesis is catalyzed by the enzyme inositol-3-phosphate synthase (also known as myo-inositol 1-phosphate synthase or MIPS). plos.orgnih.govatamankimya.comscielo.brresearchgate.netnih.govuniprot.orgnih.govuniprot.orggenecards.org In humans, this enzyme is encoded by the ISYNA1 gene. nih.govuniprot.orgnih.govgenecards.org ISYNA1 catalyzes the isomerization of glucose 6-phosphate to 1-myo-inositol 1-phosphate in a reaction that requires NAD+ as a cofactor. scielo.bruniprot.orguniprot.org Subsequently, inositol-3-phosphate is dephosphorylated by an inositol monophosphatase (such as IMPA1) to yield free myo-inositol. plos.orgatamankimya.comnih.govscielo.brresearchgate.net

Research findings highlight the critical nature of ISYNA1 activity. For instance, studies in Saccharomyces cerevisiae (yeast), where the enzyme is encoded by the INO1 gene, demonstrate that MIPS is the most tightly controlled gene in phospholipid biosynthesis. plos.org Its activity directly impacts the rate of de novo inositol synthesis. plos.org

Regulation of Inositol Synthesis in Mammalian Cells

Regulation of inositol synthesis is crucial for maintaining cellular inositol homeostasis, which is linked to various cellular functions and has implications in certain disorders. wayne.edunih.govnih.gov While regulation in yeast is relatively well-characterized, involving the transcriptional repressor Opi1, mechanisms in mammalian cells have been less understood until recently. wayne.edunih.govbiorxiv.org

Recent studies in mammalian cells have identified inositol hexakisphosphate kinase 1 (IP6K1) as a negative regulator of inositol synthesis. wayne.edunih.govbiorxiv.org IP6K1 is an enzyme involved in the synthesis of inositol pyrophosphates. wayne.edunih.govmdpi.com Research indicates that IP6K1 represses the expression of ISYNA1, the gene encoding the rate-limiting enzyme MIPS. nih.govbiorxiv.orgmdpi.comresearchgate.net

Detailed research findings show that IP6K1's regulatory function involves its translocation to the nucleus, which is dependent on its binding to phosphatidic acid (PA). wayne.edunih.govbiorxiv.orgresearchgate.net Once in the nucleus, IP6K1 can negatively regulate ISYNA1 transcription, potentially by increasing DNA methylation in the promoter region of the gene. nih.govbiorxiv.orgmdpi.comresearchgate.net This mechanism represents a significant finding in understanding the molecular control of de novo inositol synthesis in mammalian systems. wayne.edunih.govresearchgate.net

Experimental data from studies using IP6K1 knockout (IP6K1-KO) cells have provided evidence for this regulatory role. In IP6K1-KO cells, there is a significant increase in ISYNA1 mRNA and protein levels, leading to elevated intracellular inositol levels and a corresponding decrease in the substrate, glucose-6-phosphate. nih.govresearchgate.net

| Cellular Component/Molecule | Observation in IP6K1-KO Cells (relative to Wild Type) | Source |

| ISYNA1 mRNA levels | Increased (approx. 5-fold) | nih.govresearchgate.net |

| mINO1 protein levels | Increased | nih.govresearchgate.net |

| Intracellular Inositol | Increased (approx. 75% higher) | nih.govresearchgate.net |

| Intracellular Glucose-6-P | Decreased | researchgate.net |

This table illustrates the impact of IP6K1 ablation on key components of the inositol synthesis pathway, supporting its role as a negative regulator. nih.govresearchgate.net

Interconversion of Inositol Isomers

While myo-inositol is the most abundant and primary isomer synthesized de novo, other inositol stereoisomers exist and can be interconverted. atamankimya.comresearchgate.net There are nine possible stereoisomers of inositol. researchgate.net

Epimerization of Myo-Inositol to D-chiro-Inositol

One significant interconversion involves the epimerization of myo-inositol to D-chiro-inositol. atamankimya.comresearchgate.net This conversion is catalyzed by a specific epimerase enzyme. atamankimya.comresearchgate.net

Research indicates that the activity of this epimerase is insulin-dependent. atamankimya.comwikipedia.org This suggests a link between insulin (B600854) signaling and the balance between myo-inositol and D-chiro-inositol levels in tissues. atamankimya.comresearchgate.netwikipedia.org It is noted that typically only a small quantity of myo-inositol is converted to D-chiro-inositol, and this conversion is considered irreversible in some contexts. atamankimya.com Studies have observed decreased myo-inositol to D-chiro-inositol epimerase activity and altered ratios of these isomers in tissues under conditions like insulin resistance. researchgate.net

Insulin-Dependent Enzymes in Isomer Interconversion

The conversion of myo-inositol to D-chiro-inositol is mediated by an insulin-dependent epimerase wikipedia.orgegoipcos.commdpi.com. This enzyme promotes the inversion of a chiral carbon atom on the myo-inositol molecule egoipcos.com. The activity of this epimerase is influenced by insulin, and its function can be reduced in states of insulin resistance, leading to altered ratios of myo-inositol and D-chiro-inositol in tissues like muscle, fat, and liver wikipedia.orgmdpi.com. The physiological ratio of myo-inositol to D-chiro-inositol in the plasma of healthy individuals is approximately 40:1 wikipedia.org.

Inositol Transport Mechanisms

Inositol is transported across cellular membranes to maintain intracellular levels necessary for various cellular functions, including osmotic balance and signal transduction nih.govebi.ac.ukreactome.org. This transport often occurs against a concentration gradient via active transport mechanisms researchgate.net.

Extracellular Inositol Uptake

Cells acquire inositol from the extracellular environment through specific transporter proteins biologists.com. This uptake is crucial for maintaining cellular inositol pools, especially when de novo synthesis is insufficient or compromised nih.govresearchgate.netnih.gov. In some cases, inositol uptake can be influenced by the presence of other molecules, such as glucose, which may share some transporter systems mdpi.com. High glucose concentrations can decrease cellular myo-inositol uptake in nervous tissues through competitive inhibition of sodium-dependent myo-inositol transport mdpi.com.

Inositol Transporters and Their Function

Inositol transport across cell membranes is primarily facilitated by inositol transporters nih.govresearchgate.net. These transporters can be broadly categorized based on their coupling mechanisms. Two main types have been identified in eukaryotic organisms: sodium-coupled inositol transporters and proton-coupled inositol symporters nih.gov.

Sodium-coupled inositol transporters belong to the Solute Carrier Families 5 and 6-like Superfamily nih.gov. Two notable sodium/myo-inositol cotransporters are SMIT1 and SMIT2 reactome.orgplos.orgnih.gov. These transporters couple the transport of myo-inositol with sodium ions, typically with a stoichiometry of 2 Na+ ions per myo-inositol molecule reactome.orgnih.gov. SMIT1 and SMIT2 exhibit different affinities for inositol isomers and can transport myo-inositol and D-chiro-inositol reactome.orgnih.gov. They are integral to regulating intracellular inositol levels and are involved in processes like osmotic balance and nutrient uptake ebi.ac.ukreactome.org. These transporters are expressed in various tissues, including the brain, where they play a role in traversing the blood-brain barrier ebi.ac.ukplos.org.

Proton-coupled inositol symporters are members of the Major Facilitator Superfamily nih.gov. An example is HMIT, which couples myo-inositol transport with a proton reactome.org. These transporters also contribute to maintaining cellular inositol homeostasis ebi.ac.uk.

Inositol Depletion and Its Biological Consequences

Inositol depletion, whether due to impaired synthesis, increased excretion, or insufficient uptake, can have profound effects on cellular function and viability nih.govannualreviews.orgresearchgate.netnih.govnih.gov. Studies in various organisms, including yeast and human cells, have demonstrated that inositol is an essential metabolite, and its depletion can lead to significant cellular dysfunction nih.govresearchgate.netnih.gov.

Effects on Cell Viability and Phospholipid Levels

Severe inositol depletion can result in a phenomenon known as "inositol-less death" in organisms like yeast, highlighting its essential role in maintaining cell viability nih.govresearchgate.netnih.gov. In human cells, such as HEK293T cells deficient in de novo inositol synthesis, inositol deprivation also leads to reduced cell viability nih.govnih.gov.

Inositol is a crucial precursor for the synthesis of phosphatidylinositol (PI), a key membrane phospholipid nih.govannualreviews.orgbiologists.comtandfonline.comresearchgate.net. PI serves as the foundation for the synthesis of various signaling molecules, including phosphoinositides nih.govannualreviews.orgtandfonline.com. Inositol depletion significantly impacts phospholipid metabolism, most notably causing a substantial decrease in phosphatidylinositol levels nih.govnih.govtandfonline.comresearchgate.netwayne.edu. Studies have shown a more than three-fold decrease in PI levels in inositol-depleted cells nih.govnih.gov.

Interestingly, inositol depletion can also lead to the upregulation of other branches of phospholipid metabolism, such as the phosphatidylglycerol (PG)/cardiolipin (CL) pathway, particularly in mitochondria nih.govnih.govresearchgate.netwayne.edu. This suggests a complex regulatory interplay between different phospholipid synthesis pathways in response to inositol availability nih.gov.

Impact on Gene Regulation and Stress Response Signaling

Inositol levels act as a metabolic regulator, influencing the expression of numerous genes nih.govresearchgate.netnih.govwayne.edu. Inositol depletion induces widespread changes in gene transcription, affecting various cellular pathways nih.govnih.govwayne.edu.

Transcriptomic analyses have revealed that inositol depletion leads to significant alterations in the expression of genes involved in cell signaling, amino acid transport, and protein processing in the endoplasmic reticulum (ER) nih.govnih.gov. Notably, pathways related to extracellular signal-regulated kinase (ERK) signaling are significantly upregulated upon inositol depletion nih.govnih.gov. ERK is a component of the MAPK signaling cascade and plays vital roles in cell proliferation, metabolism, migration, differentiation, and survival nih.gov. The regulation of ERK by inositol suggests potential therapeutic implications nih.gov.

Furthermore, inositol depletion can activate cellular stress response pathways, including the integrated stress response and pathways related to ER stress wayne.edunih.gov. This activation may be linked to the perturbation of phospholipid metabolism and the accumulation of unfolded proteins wayne.edunih.gov. Studies in yeast have shown that inositol depletion activates stress response pathways like the PKC and unfolded protein response pathways nih.gov.

The extensive impact of inositol depletion on gene regulation and stress signaling underscores its fundamental role in maintaining cellular homeostasis and function nih.govresearchgate.netnih.govwayne.edu.

Inositol in Cellular Signaling and Signal Transduction

Inositol (B14025) Phospholipid Cycle and Second Messenger Systems

The inositol phospholipid cycle is a central mechanism in signal transduction, initiated by the activation of cell surface receptors by ligands such as hormones, growth factors, and neurotransmitters. biologists.comnih.govahajournals.org This activation leads to the breakdown of specific membrane phospholipids (B1166683), generating intracellular signals known as second messengers. biologists.comnih.govreactome.orgnews-medical.net

The concept of second messengers arose from the discovery of molecules like cyclic AMP, which mediate the actions of certain hormones. biologists.com The inositol lipid breakdown pathway represents a major signaling system in cells, producing two key second messengers with distinct functions. biologists.comahajournals.org

Phosphatidylinositol (PI) and Its Derivatives

Phosphatidylinositol (PI) is a foundational phospholipid in this signaling pathway. It consists of a glycerol (B35011) molecule linked to two fatty acid chains, a phosphate (B84403) group, and an inositol sugar molecule. wikipedia.org PI and its phosphorylated derivatives, collectively termed phosphoinositides, are crucial for lipid signaling, cell signaling, and membrane trafficking. jax.orgwikipedia.org The inositol ring can be phosphorylated at various positions by specific kinases, leading to a diverse array of phosphoinositides. wikipedia.org

PI is primarily synthesized in the endoplasmic reticulum (ER) and then transported to other cellular membranes, including the plasma membrane. wikipedia.orgmdpi.comnih.gov

Phosphatidylinositol 4-Phosphate (PI 4-phosphate)

Phosphatidylinositol 4-phosphate (PI 4-phosphate or PI4P) is a phosphorylated derivative of PI where a phosphate group is added to the 4th position of the inositol ring. wikipedia.orgbiologists.com PI4P is a relatively abundant phosphoinositide found in various cellular compartments, including the Golgi apparatus and the plasma membrane. embopress.orgaacrjournals.orgpnas.orgnih.gov

PI4P is generated from PI through the action of phosphatidylinositol 4-kinases (PI4Ks). wikipedia.orgmdpi.comaacrjournals.org In the Golgi, PI4K isoforms like PI4KIIα and PI4KIIIβ are involved in its production, which is important for membrane transport. aacrjournals.org At the plasma membrane, PI4P also plays a significant role, particularly in plants, where it is a key anionic lipid. nih.gov PI4P is essential for processes such as polarized growth, membrane traffic, and cytoskeleton organization. pnas.org

Phosphatidylinositol 4,5-Bisphosphate (PIP2)

Phosphatidylinositol 4,5-bisphosphate (PIP2 or PI(4,5)P2) is a minor but crucial phospholipid component of cell membranes, significantly enriched in the inner leaflet of the plasma membrane. wikipedia.orgnih.govmdpi.com It is formed primarily by the phosphorylation of PI4P at the 5th position of the inositol ring, a reaction catalyzed by type I phosphatidylinositol 4-phosphate 5-kinases (PI4P 5-kinases or PIP5Ks). mdpi.comwikipedia.orguniprot.orgnih.gov In some organisms, type II PIP5Ks can also form PIP2 from PI(5)P. wikipedia.orgnih.gov

PIP2 serves as a substrate for important signaling proteins and acts as a critical second messenger, regulating a wide range of cellular activities including signal transduction, vesicle trafficking, actin cytoskeleton dynamics, cell adhesion, and cell motility. nih.govuniprot.orgportlandpress.comuniprot.orgnih.gov It can directly modulate the function of many membrane proteins and ion channels. wikipedia.orgnih.govnih.govallenpress.com Beyond its role as a precursor for second messengers, intact PIP2 is required for the activation of plasma membrane transport, signaling, and structural functions. portlandpress.com

Table 1: Phosphoinositide Conversion to PIP2

| Substrate | Enzyme(s) | Product |

| Phosphatidylinositol (PI) | PI 4-kinase (PI4K) | PI 4-phosphate (PI4P) |

| PI 4-phosphate (PI4P) | PI4P 5-kinase (PIP5K Type I) | PIP2 |

| PI 5-phosphate (PI5P) | PIP5K Type II | PIP2 |

Note: This table is intended to be interactive in a live environment.

Hydrolysis of PIP2 by Phospholipase C (PLC)

A pivotal step in the inositol phospholipid cycle is the hydrolysis of PIP2, primarily catalyzed by the enzyme Phospholipase C (PLC). reactome.orgnews-medical.netwikipedia.orgsigmaaldrich.comwikipedia.orgreactome.orgsdbonline.org PLC is a membrane-bound enzyme activated through various protein receptors, including G protein-coupled receptors (GPCRs) and receptor tyrosine kinases. nih.govnews-medical.netwikipedia.orgsigmaaldrich.comahajournals.org

The hydrolysis of PIP2 by PLC is a key event in the regulation of numerous cell functions in response to extracellular signals. sigmaaldrich.comwikipedia.org This reaction cleaves PIP2 on the glycerol side of the phosphodiester bond, leading to the generation of two crucial second messenger molecules. wikipedia.org

Generation of Diacylglycerol (DAG)

One of the products of PIP2 hydrolysis by PLC is diacylglycerol (DAG). reactome.orgwikipedia.orgsigmaaldrich.comwikipedia.orgreactome.orgsdbonline.orgmdpi.comum.es DAG is a lipid second messenger that remains within the plasma membrane due to its hydrophobic nature. reactome.orgwikipedia.org

DAG plays a significant role in intracellular signaling, affecting processes such as cell proliferation, survival, and motility. nih.gov Its primary signaling role is the activation of protein kinase C (PKC), a family of serine/threonine kinases that phosphorylate various cellular proteins. biologists.comreactome.orgnih.govsigmaaldrich.comfrontiersin.orgmolbiolcell.orgoup.com DAG binding to the C1 domains of PKC isoforms recruits them to cellular membranes. molbiolcell.orgpnas.org DAG also activates other effectors, including protein kinase D (PKD) isozymes and small GTPase-regulating proteins like RasGRPs. nih.govfrontiersin.org The generation and metabolism of different DAG species can encode specific information during signal transduction. pnas.org

Generation of Inositol 1,4,5-Trisphosphate (IP3)

The other product of PIP2 hydrolysis by PLC is inositol 1,4,5-trisphosphate (IP3 or InsP3). jax.orgreactome.orgwikipedia.orgsigmaaldrich.comwikipedia.orgreactome.orgsdbonline.orgmdpi.comum.esnumberanalytics.com Unlike DAG, IP3 is a soluble molecule that diffuses through the cytosol. reactome.orgwikipedia.orgwikipedia.org

IP3 acts as a crucial second messenger by binding to its specific receptors, known as IP3 receptors (IP3Rs). wikipedia.orgsdbonline.orgoup.comnumberanalytics.comnih.gov These receptors are primarily located on the membrane of the endoplasmic reticulum (ER), which serves as a major intracellular calcium store. allenpress.comwikipedia.orgoup.comnumberanalytics.comnih.gov Binding of IP3 to its receptor causes a conformational change, triggering the release of calcium ions (Ca2+) from the ER into the cytosol. allenpress.comwikipedia.orgnumberanalytics.comnih.gov This increase in cytosolic Ca2+ concentration is a critical event in signal transduction, leading to a wide variety of cellular responses, including muscle contraction, neurotransmitter release, and gene expression. wikipedia.orgnumberanalytics.comnih.govphysiology.org IP3-mediated Ca2+ release can initiate store-operated Ca2+ entry (SOCE), further contributing to the elevation of intracellular calcium levels. nih.gov

Table 2: Products of PIP2 Hydrolysis by PLC

| Enzyme | Substrate | Products | Location of Action | Key Downstream Effectors |

| Phospholipase C (PLC) | PIP2 | Diacylglycerol (DAG), Inositol 1,4,5-Trisphosphate (IP3) | Plasma membrane | Protein Kinase C (PKC), IP3 Receptors (IP3Rs) |

Note: This table is intended to be interactive in a live environment.

Inositol Trisphosphate (IP3) as a Second Messenger

Inositol trisphosphate (InsP3 or IP3) is a key second messenger molecule in signal transduction. wikipedia.orgyoutube.comnih.gov It is produced through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, by the enzyme phospholipase C (PLC). wikipedia.orgyoutube.comnih.gov This process occurs as part of a signal transduction mechanism triggered by various extracellular stimuli, including hormones, neurotransmitters, and growth factors, which interact with cell surface receptors, often G protein-coupled receptors (GPCRs). youtube.comnumberanalytics.comtocris.com While diacylglycerol (DAG), the other product of PIP2 hydrolysis, remains in the membrane, IP3 is soluble and diffuses through the cytoplasm. wikipedia.org

IP3 Receptor Binding and Intracellular Calcium Release

IP3 exerts its function by binding to specific receptors located predominantly on the membrane of the endoplasmic reticulum (ER). wikipedia.orgnumberanalytics.combinasss.sa.cr These IP3 receptors (IP3Rs) are ligand-gated calcium channels. binasss.sa.crbiologists.com The binding of IP3 to its receptor causes a conformational change, leading to the opening of the calcium channel and the subsequent release of calcium ions (Ca2+) from the ER lumen into the cytosol. wikipedia.orgnumberanalytics.combinasss.sa.cr This influx of Ca2+ into the cytoplasm is a critical event in cellular signaling. wikipedia.orgnumberanalytics.com The binding of IP3 primes IP3Rs to respond to Ca2+, and Ca2+ binding then promotes channel opening. binasss.sa.crbiologists.com All four subunits of a tetrameric IP3R must bind IP3 for the channel to open, although the exact number of Ca2+ binding sites required is not fully understood. biologists.com Cytosolic Ca2+ also regulates IP3R activity in a biphasic manner; low concentrations are stimulatory, while higher concentrations can become inhibitory. binasss.sa.crreactome.orgnih.gov

Regulation of Calcium-Dependent Intracellular Signals

The increase in cytosolic Ca2+ concentration, mediated by IP3-induced release from the ER, has a profound impact on numerous cellular processes. wikipedia.orgnumberanalytics.com This Ca2+ signal is decoded by various calcium-binding proteins, which in turn activate downstream signaling pathways. numberanalytics.com These calcium-dependent signals regulate a wide array of cellular functions. wikipedia.orgbinasss.sa.cr For instance, increased cytoplasmic Ca2+ concentration can lead to the contraction of smooth muscle cells. wikipedia.org In the nervous system, IP3 acts as a second messenger, and IP3 receptors are particularly concentrated in the cerebellum, where they are implicated in the induction of plasticity in Purkinje cells. wikipedia.org IP3-mediated Ca2+ signals are also involved in processes ranging from gene transcription to secretion and learning and memory. binasss.sa.cr The interplay between IP3 and Ca2+ in activating and inhibiting IP3Rs is complex and crucial for generating cytosolic Ca2+ signals with precise temporal and spatial properties. binasss.sa.crreactome.org

Role in Secretion and Phototransduction

IP3 plays a role in various cellular functions, including secretion and phototransduction. As a second messenger, IP3 facilitates the exocrine secretion of various molecules. researchgate.net The surge of calcium into the cytoplasm triggered by IP3 receptor binding can lead to the activation of pathways involved in secretion. researchgate.net In the context of phototransduction, particularly in invertebrates, the inositol phosphate pathway is a key signaling mechanism. Hydrolysis of PIP2 by PLC releases IP3, which then triggers the release of calcium, ultimately leading to changes in membrane potential and light perception. nih.gov

Inositol Polyphosphates (InsPs) and Inositol Pyrophosphates (PP-InsPs)

Beyond IP3, other inositol phosphates (InsPs) and inositol pyrophosphates (PP-InsPs) function as important signaling molecules in eukaryotic cells. researchgate.netpnas.orgmdpi.commdpi.combenthamscience.comacs.org InsPs are soluble molecules derived from the sequential phosphorylation of myo-inositol. frontiersin.org PP-InsPs are a specialized group of these molecules that contain one or more high-energy diphosphate (B83284) (pyrophosphate) moieties. mdpi.comacs.orgfrontiersin.orgnih.govrsc.orgresearchgate.net These molecules are found in all eukaryotes studied and are involved in a wide range of cellular events. acs.orgfrontiersin.orgnih.gov

Biosynthesis and Interconversion by Inositol Polyphosphate Kinases (IPKs)

Higher phosphorylated InsPs, including InsP5 and InsP6 (inositol hexakisphosphate), can be synthesized from Ins(1,4,5)P3, which serves as a precursor. mdpi.comfrontiersin.org However, alternative routes for the synthesis of highly phosphorylated InsPs, independent of the PIP2-derived Ins(1,4,5)P3 pool, have also been identified, depending on the metabolic status of the cell. mdpi.com Inositol polyphosphate kinases (IPKs) are enzymes involved in the biosynthesis and interconversion of InsPs. wikidata.org For example, members of the inositol polyphosphate multikinase (IPMK) family have been shown to be involved in the synthesis of specific InsP7 isomers in plants. frontiersin.org Inositol hexakisphosphate kinases (IP6Ks) and PPIP5 kinases (PPIP5Ks) are key enzymes in mammals that synthesize PP-InsPs, such as InsP7 and InsP8, by transferring phosphate to InsP6. mdpi.comrsc.org The biochemical properties of enzymes like IP6Ks can link the biosynthesis of PP-InsPs, such as 5PP-InsP5, to cellular ATP concentration. pnas.org

Cellular Regulatory Functions of InsPs and PP-InsPs

InsPs and PP-InsPs are involved in numerous cellular regulatory functions. pnas.orgmdpi.combenthamscience.comrsc.orgkarger.com Their molecular mechanisms often involve allosteric regulation via direct binding to proteins, competing with other ligands, or through protein pyrophosphorylation. frontiersin.orgnih.gov PP-InsPs, in particular, are emerging as critical players in integrating cellular metabolism and stress signaling. frontiersin.org

Specific cellular processes regulated by InsPs and PP-InsPs include:

Calcium Homeostasis: InsPs play key signaling roles in maintaining cellular calcium homeostasis. researchgate.netplos.org

Energy Metabolism and Homeostasis: PP-InsPs are involved in energy metabolism and homeostasis, potentially serving as "metabolic messengers" that report on cellular energy status and phosphate availability. pnas.orgmdpi.comfrontiersin.orgrsc.orgfrontiersin.orgmdpi.com They can influence metabolic flux and mitochondrial function. pnas.orgfrontiersin.orgmdpi.com

Vesicular Trafficking: These molecules are involved in intracellular trafficking. mdpi.comacs.orgfrontiersin.orgnih.govplos.org

Cell Migration: InsPs and PP-InsPs have been linked to cell migration. pnas.orgacs.orgfrontiersin.orgnih.govrsc.org

Insulin (B600854) Signaling: PP-InsPs are involved in insulin signaling and sensitivity. mdpi.comacs.orgfrontiersin.orgnih.govrsc.orgfrontiersin.org

Apoptosis: These molecules participate in the regulation of apoptosis (programmed cell death). acs.orgfrontiersin.orgnih.govrsc.orgplos.org

Ribosome Biogenesis: Ribosome biogenesis appears to be tightly regulated by PP-InsPs. pnas.orgacs.orgfrontiersin.orgnih.govplos.org

Protein Pyrophosphorylation: PP-InsPs can mediate protein pyrophosphorylation, a post-translational modification that can modulate cellular events like ribosome biogenesis, vesicle trafficking, and transcription. frontiersin.orgnih.govrsc.org This process can occur through an apparent enzyme-independent, Mg2+-dependent transfer of a phosphoryl group from a PP-InsP to a phosphorylated serine residue in certain protein regions. nih.gov

Transcription and Gene Expression: InsPs and PP-InsPs can influence transcription and gene expression. researchgate.netbinasss.sa.crnih.gov

Phosphate Homeostasis: PP-InsPs are involved in phosphate sensing and homeostasis. pnas.orgacs.orgfrontiersin.orgresearchgate.net

Immune Signaling: PP-InsPs play roles in innate immunity. acs.orgfrontiersin.orgnih.gov

Nutrient Sensing: PP-InsPs can act as nutrient messengers. researchgate.net

Regulation of Protein Function: Interaction of InsPs with proteins is critical for the stabilization of protein complexes and modulation of enzymatic activity. mdpi.com PP-InsPs can bind allosterically to proteins or act as competitor ligands to modulate protein function, localization, stability, or interactions. frontiersin.org